molecular formula C12H11BrOS B8309623 4-((5-Bromo-2-methylthiophen-3-yl)methyl)phenol

4-((5-Bromo-2-methylthiophen-3-yl)methyl)phenol

Cat. No.: B8309623
M. Wt: 283.19 g/mol
InChI Key: YOYOQZIASJZZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromo-2-methylthiophen-3-yl)methyl)phenol is a useful research compound. Its molecular formula is C12H11BrOS and its molecular weight is 283.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

4-[(5-bromo-2-methylthiophen-3-yl)methyl]phenol

InChI

InChI=1S/C12H11BrOS/c1-8-10(7-12(13)15-8)6-9-2-4-11(14)5-3-9/h2-5,7,14H,6H2,1H3

InChI Key

YOYOQZIASJZZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)CC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of bromide 10 (9.7 g, 32.6 mmol) in CH2Cl2 (100 mL) was added boron tribromide (40 mL, 39.2 mmol, 1M in CH2Cl2) dropwise at 0° C. The mixture was warmed up to room temperature slowly and stirred at room temperature for 3 hours. To the mixture was added aq. 1N HCl solution (200 mL) dropwise at 0° C. The mixture was extracted with CH2Cl2 (150 mL×2). The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography (Biotage) to provide the desired product 12 (5.64 g, 61%).
Name
bromide
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.